5-chloro-4-methoxy-1H-indole-2-carboxylic acid
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Overview
Description
5-chloro-4-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-methoxy-1H-indole-2-carboxylic acid typically involves the reaction of 5-chloroindole with methoxycarbonylation agents under specific conditions. One common method includes the use of methanesulfonic acid as a catalyst in methanol under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the target compound through subsequent steps.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-chloro-4-methoxy-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloro-4-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1H-indole-2-carboxylic acid
- 4-methoxy-1H-indole-2-carboxylic acid
- 5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
Uniqueness
5-chloro-4-methoxy-1H-indole-2-carboxylic acid is unique due to the presence of both chloro and methoxy groups on the indole ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other indole derivatives .
Properties
CAS No. |
50536-60-2 |
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Molecular Formula |
C10H8ClNO3 |
Molecular Weight |
225.6 |
Purity |
95 |
Origin of Product |
United States |
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